Potassium;formaldehyde;naphthalene-2-sulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potassium formaldehyde naphthalene-2-sulfonate is a synthetic organic compound, specifically a potassium salt of a polymer formed from 2-naphthalenesulfonic acid and formaldehyde. It is represented by the molecular formula and has a molecular weight of approximately 276.35 g/mol. This compound is typically encountered as a colorless to light yellow solid that is soluble in water, making it useful in various industrial applications, particularly in the formulation of concrete additives and surfactants .

- Polymerization: The compound can form larger polymeric structures through condensation reactions involving formaldehyde.

- Nucleophilic Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Decomposition: Under certain conditions, it may decompose to release naphthalene derivatives and other small molecules.

These reactions are significant for its use in synthesizing other chemical compounds and materials .

The synthesis of potassium formaldehyde naphthalene-2-sulfonate typically involves the following steps:

- Sulfonation of Naphthalene: Naphthalene is treated with concentrated sulfuric acid to introduce the sulfonic acid group, yielding naphthalene-2-sulfonic acid.

- Formaldehyde Reaction: The naphthalene-2-sulfonic acid is then reacted with formaldehyde under controlled conditions to promote polymerization.

- Potassium Salting: The resulting polymer is neutralized with potassium hydroxide or potassium carbonate to form the potassium salt.

This method allows for the production of the compound in a controlled manner, ensuring desired properties for specific applications .

Potassium formaldehyde naphthalene-2-sulfonate finds diverse applications across various industries:

- Concrete Additives: It is widely used as a superplasticizer in concrete formulations to improve workability and reduce water content.

- Surfactants: The compound acts as a surfactant in detergents and cleaning products due to its ability to reduce surface tension.

- Dyes and Pigments: It serves as an intermediate in the synthesis of dyes, particularly in the production of azo dyes through coupling reactions with aromatic amines.

- Agricultural Chemicals: Its properties make it suitable for use in agrochemicals, enhancing the dispersion of active ingredients .

Interaction studies involving potassium formaldehyde naphthalene-2-sulfonate primarily focus on its behavior in mixtures with other substances. For instance:

- Clay Minerals: The compound exhibits weak interactions with clay minerals, which can affect its performance as a dispersant in various formulations.

- Biological Systems: While detailed studies are sparse, its low toxicity suggests minimal adverse interactions with biological systems, making it safe for use in agricultural applications .

Several compounds share structural or functional similarities with potassium formaldehyde naphthalene-2-sulfonate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Naphthalene-1-sulfonic acid | Monosulfonic acid | Different position of sulfonic group; used primarily in dyes. |

| Sulphonated naphthalene formaldehyde condensate | Polymer | Used extensively as a dispersant; lower molecular weight variants available. |

| Sodium naphthalene sulfonate | Sodium salt of naphthalene sulfonic acid | Commonly used as a surfactant; more soluble than potassium variant. |

| Lignosulfonates | Natural polymer | Derived from lignin; used as dispersants and binders in various applications. |

These compounds highlight the unique properties of potassium formaldehyde naphthalene-2-sulfonate, particularly its potassium salt form which influences solubility and application potential compared to sodium salts and natural polymers like lignosulfonates .

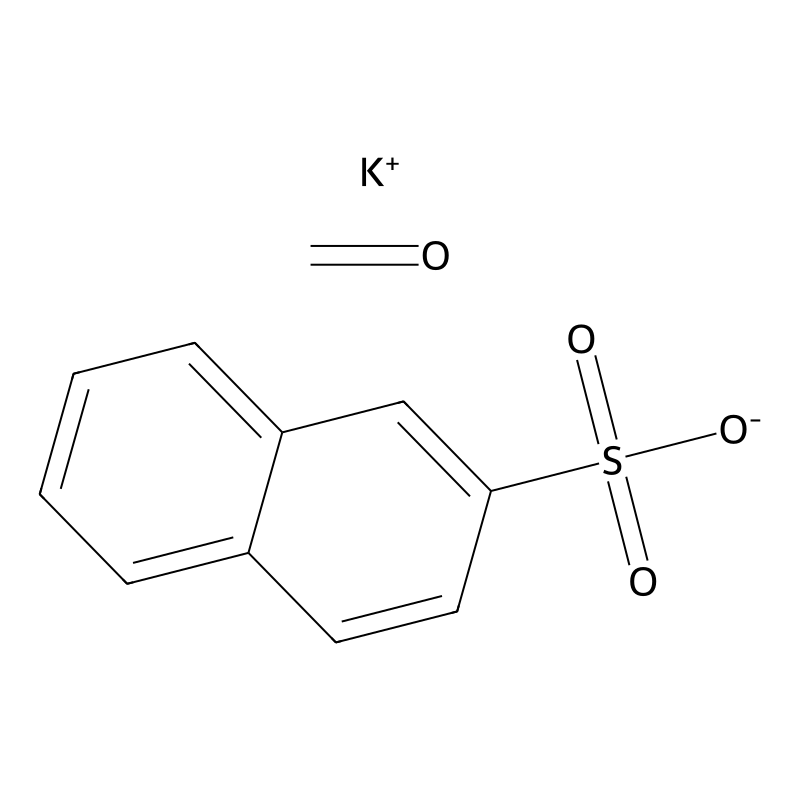

Potassium naphthalene-2-sulfonate formaldehyde condensate is a sulfonated polymer derived from the polycondensation of 2-naphthalenesulfonic acid (C₁₀H₇SO₃⁻) and formaldehyde (CH₂O). Its IUPAC name, potassium;formaldehyde;naphthalene-2-sulfonate, reflects its composition: a potassium cation (K⁺) counterion, a naphthalene-2-sulfonate anion, and formaldehyde units linked via condensation reactions.

Structural Components:

| Component | Role |

|---|---|

| Naphthalene-2-sulfonate | Provides aromatic sulfonate group for ionic and polar interactions |

| Formaldehyde | Serves as a crosslinking agent via methylene bridges |

| Potassium ion | Neutralizes the sulfonate charge, enhancing water solubility |

The molecular formula is C₁₁H₉KO₄S, with a computed molecular weight of 276.35 g/mol. Its SMILES notation, C=O.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[K+], illustrates the combination of sulfonate, aromatic, and aldehyde functionalities.

Historical Development of Sulfonated Aromatic Condensates

The synthesis of sulfonated aromatic-formaldehyde condensates dates to the 1930s, pioneered by IG Farben in Germany. Initially developed for leather tanning and textile dye dispersion, these polymers later became critical in synthetic rubber production as emulsifiers.

Key Milestones:

- 1930s: IG Farben’s Tamol® (polynaphthalene sulfonate) introduced for industrial applications.

- 1940s–1950s: Adoption in synthetic rubber emulsification to stabilize polymer chains.

- 1970s–1980s: Development of water-soluble salts (e.g., sodium, calcium) for construction materials.

The potassium variant emerged later, optimized for enhanced solubility and reduced environmental impact compared to traditional sodium or calcium salts.

Position in Supramolecular Chemistry and Polymer Science

Potassium naphthalene-2-sulfonate formaldehyde condensate occupies a niche in supramolecular chemistry due to its ability to form hydrogen-bonded networks and interact with cyclodextrins or charged molecules. Its sulfonate group acts as a directing moiety in crystal engineering, enabling the design of gelators or responsive materials.

Research Applications:

- Supramolecular Gels: Naphthalene sulfonate salts form hydrogen-bonded networks that immobilize solvents, creating stimuli-responsive gels.

- Drug Delivery: Potential in topical formulations due to shear-thinning behavior and antibacterial properties.

- Polymer Stabilization: Used in emulsion polymerization to prevent coalescence of latex particles.

The sulfonation of naphthalene represents a fundamental electrophilic aromatic substitution reaction that serves as the initial step in the synthesis of potassium;formaldehyde;naphthalene-2-sulfonate. This reaction exhibits complex regioselectivity patterns that are governed by both kinetic and thermodynamic factors. The transformation involves the attack of sulfuric acid-derived electrophiles on the aromatic naphthalene system, leading to the formation of naphthalenesulfonic acid isomers.

Electrophilic Aromatic Substitution Mechanism

The sulfonation mechanism proceeds through a classic electrophilic aromatic substitution pathway, where the electrophile is the sulfonium ion (SO₃H⁺) generated from concentrated sulfuric acid [1]. The reaction begins with the generation of the active electrophilic species through protonation and dissociation of sulfuric acid. Under typical reaction conditions using concentrated sulfuric acid, the sulfonium ion attacks the aromatic ring of naphthalene, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion [1].

The formation of the sigma complex is the rate-determining step in the sulfonation process. The intermediate exhibits significant resonance stabilization, with the positive charge delocalized across multiple carbon atoms in the aromatic system. The stability of this intermediate directly influences the regioselectivity of the reaction. For naphthalene-1-sulfonic acid formation, two resonance structures can be drawn that preserve aromaticity in one ring, while for naphthalene-2-sulfonic acid formation, only one such structure is possible [2].

Kinetic versus Thermodynamic Control

The regioselectivity of naphthalene sulfonation is strongly temperature-dependent, reflecting the competition between kinetic and thermodynamic control mechanisms. At room temperature, the reaction operates under kinetic control, with the 1-position (alpha position) being favored over the 2-position (beta position) [3]. The kinetic preference for the 1-position results from the lower activation energy associated with the formation of the corresponding sigma complex.

Under kinetic control conditions at 25.0°C, the 1-sulfonic acid to 2-sulfonic acid isomer ratio varies from 5.9 to 4.3 as the sulfuric acid concentration increases from 75% to 95% [3]. This variation reflects the influence of the sulfonating agent concentration on the reaction pathway. At higher sulfuric acid concentrations, the increased electrophilicity of the sulfonating species leads to enhanced reaction rates but also influences the selectivity profile.

At elevated temperatures exceeding 150°C, thermodynamic control becomes dominant, and naphthalene-2-sulfonic acid emerges as the major product [3] [2]. The thermodynamic preference for the 2-isomer stems from the reduced steric strain in the final product. The 1-isomer suffers from significant peri strain due to the close proximity of the sulfonic acid group to the hydrogen atom at the 8-position, creating an unfavorable 1,8 steric interaction [2].

Optimization of Reaction Conditions

Industrial-scale sulfonation processes require careful optimization of multiple parameters to achieve high yields and selectivity. Temperature control represents the most critical factor, as the reaction is highly exothermic and temperature excursions can lead to undesired side reactions and product degradation [4]. Optimal reaction temperatures typically range from 150°C to 165°C for the production of naphthalene-2-sulfonic acid under thermodynamic control [5].

The molar ratio of sulfuric acid to naphthalene significantly impacts both conversion and selectivity. Industrial processes typically employ a molar ratio of 1.2 to 1.4 moles of sulfuric acid per mole of naphthalene [5]. This excess ensures complete conversion while minimizing the formation of disulfonic acid byproducts. The use of concentrated sulfuric acid (95-98%) is preferred to minimize water content, which can lead to hydrolysis and reduced reaction efficiency.

Recent advances in reactor design have addressed the challenge of naphthalene sublimation during the sulfonation process. Conventional synthesis conditions often result in product yields below 50% due to naphthalene loss through sublimation [4]. The implementation of specialized reactor designs and the use of high-boiling solvents such as decalin have increased product yields to 93-98% [4]. These modifications prevent naphthalene loss while maintaining optimal reaction conditions.

Catalyst Systems and Additives

While sulfuric acid serves as both the sulfonating agent and the catalyst, the addition of specific catalysts can enhance regioselectivity and reaction rates. The use of small amounts of sulfur trioxide (SO₃) or oleum in combination with sulfuric acid has been shown to improve the alpha-to-beta ratio in naphthalene sulfonation [6]. Additionally, trace amounts of hydrogen chloride can serve as a catalyst to promote the desired isomerization reactions.

The sulfonation process can be further optimized through the use of mixed acid systems. The combination of sulfuric acid with small quantities of oleum provides enhanced electrophilicity while maintaining controlled reaction conditions. This approach allows for reduced reaction temperatures while achieving comparable conversion rates and improved selectivity profiles.

Formaldehyde Condensation: Polymerization Kinetics

The condensation of formaldehyde with naphthalene-2-sulfonic acid represents a complex polymerization process that forms the polymeric backbone of the final potassium;formaldehyde;naphthalene-2-sulfonate compound. This reaction involves multiple mechanistic pathways and exhibits intricate kinetic behavior that depends on reaction conditions, pH, and the presence of catalysts.

Fundamental Condensation Mechanisms

The formaldehyde condensation reaction with naphthalene-2-sulfonic acid proceeds through several distinct mechanistic pathways. The primary mechanism involves the electrophilic attack of protonated formaldehyde on the activated aromatic ring system. Under acidic conditions, formaldehyde undergoes protonation to form a highly electrophilic species that readily attacks the electron-rich naphthalene ring [7].

The condensation process can be described as a step-growth polymerization, where individual naphthalene-2-sulfonic acid molecules are linked together through methylene bridges formed by formaldehyde condensation [8]. The reaction typically proceeds through the formation of hydroxymethyl intermediates, which subsequently undergo condensation reactions with other aromatic molecules, eliminating water and forming stable methylene linkages.

Three primary condensation mechanisms have been identified in formaldehyde polymerization reactions [9]. The first mechanism involves the reaction between two hydroxymethyl groups attached to different aromatic rings, resulting in the formation of a methylene bridge and the elimination of water. The second mechanism involves the simultaneous occurrence of hydroxymethylation and condensation reactions, typically favored under basic conditions. The third mechanism involves the direct attack of a hydroxymethyl group on an aromatic ring proton, leading to condensation without the need for pre-existing hydroxymethyl functionality.

Kinetic Analysis and Rate Determination

The kinetics of formaldehyde condensation with naphthalene-2-sulfonic acid exhibit complex behavior that varies significantly with reaction conditions. Under controlled conditions, the reaction follows second-order kinetics with respect to the disappearance of the aromatic substrate [9]. The rate constants show strong temperature dependence, with values increasing from 12.4 × 10⁻² mol h⁻¹ at formaldehyde-to-substrate ratios of 1:1 to 19.4 × 10⁻² mol h⁻¹ at ratios of 1.5:1 [9].

The polymerization process can be divided into distinct phases based on the dominant reactions occurring. During the initial 10 hours of reaction, mononuclear substituted compounds are the primary products, corresponding to the hydroxymethylation phase [9]. After approximately 8 hours, co-condensation reactions become predominant, leading to the formation of dimeric and higher-order polymeric species. The transition from hydroxymethylation to condensation represents a critical point in the reaction kinetics, where the rate-determining step changes from electrophilic aromatic substitution to methylene bridge formation.

High-performance liquid chromatography analysis has revealed that the formation of polymeric species follows a sequential pattern, with mononuclear compounds serving as intermediates for higher-order structures [9]. The kinetic analysis demonstrates that the reaction rate is influenced by both the formaldehyde concentration and the pH of the reaction medium. Higher formaldehyde concentrations accelerate the overall reaction rate but can also lead to increased branching and crosslinking in the final polymer structure.

Catalyst Effects on Polymerization Kinetics

The choice of catalyst significantly impacts both the kinetics and the final structure of the formaldehyde condensation products. Acid catalysts, particularly sulfuric acid, promote the formation of linear polymeric chains through controlled condensation reactions [10]. The acidic environment facilitates the protonation of formaldehyde, increasing its electrophilicity and promoting reaction with the naphthalene-2-sulfonic acid substrate.

The level of catalyst concentration represents a critical parameter in controlling the polymerization kinetics [9]. Higher catalyst concentrations lead to increased reaction rates but can also result in excessive crosslinking and the formation of insoluble polymeric networks. The optimal catalyst concentration must balance rapid reaction kinetics with the maintenance of soluble, processable polymer products.

The influence of pH on the polymerization kinetics is particularly pronounced in formaldehyde condensation reactions [11]. Under highly acidic conditions (pH < 2), the reaction proceeds rapidly but with limited control over the polymer structure. Moderately acidic conditions (pH 2-4) provide the optimal balance between reaction rate and structural control, allowing for the formation of well-defined polymeric chains with controlled molecular weights.

Temperature and Reaction Control

Temperature control represents one of the most critical aspects of formaldehyde condensation polymerization. The reaction is highly exothermic, and uncontrolled temperature increases can lead to runaway reactions and the formation of insoluble, highly crosslinked products [12]. Industrial processes typically maintain reaction temperatures between 60°C and 100°C to ensure controlled polymerization while achieving reasonable reaction rates.

The temperature dependence of the polymerization kinetics follows Arrhenius behavior, with activation energies typically ranging from 14.2 ± 0.6 kcal/mol for the propagation reaction to 7.8 ± 0.9 kcal/mol for termination reactions [13]. These activation energies are relatively low compared to other polymerization reactions, reflecting the high reactivity of formaldehyde and the activated nature of the naphthalene-2-sulfonic acid substrate.

Advanced process control systems have been developed to maintain optimal temperature profiles during formaldehyde condensation reactions [12]. These systems employ sophisticated heat transfer mechanisms, including the use of mixed hot and cold heat transfer fluids to provide both heating and cooling capabilities as needed. The implementation of such systems has enabled the production of consistent, high-quality polymeric products with controlled molecular weight distributions.

Neutralization with Potassium Hydroxide: Counterion Effects

The neutralization of naphthalene-2-sulfonic acid-formaldehyde condensation products with potassium hydroxide represents the final step in the synthesis of potassium;formaldehyde;naphthalene-2-sulfonate. This reaction involves the formation of ionic salts and exhibits specific counterion effects that influence the physical and chemical properties of the final product.

Neutralization Reaction Mechanisms

The neutralization reaction between the acidic sulfonic acid groups and potassium hydroxide follows a straightforward acid-base mechanism. The reaction can be represented by the general equation: R-SO₃H + KOH → R-SO₃K + H₂O, where R represents the naphthalene-formaldehyde polymeric backbone [14]. This reaction is highly exothermic, with the heat of neutralization contributing to the overall energy balance of the process.

The neutralization reaction proceeds through the direct interaction between the sulfonic acid proton and the hydroxide ion, forming water and the corresponding potassium sulfonate salt [15]. The reaction is essentially instantaneous under normal conditions, with the rate being limited primarily by mixing and mass transfer considerations rather than chemical kinetics. The complete neutralization requires careful control of the stoichiometry to ensure that all acidic groups are converted to their corresponding salts.

The mechanism of neutralization involves the formation of ion pairs between the sulfonate anions and potassium cations. The strength of these ion pairs depends on the ionic strength of the solution, the dielectric constant of the medium, and the specific interactions between the counterion and the polymeric backbone [16]. In aqueous solutions, the ion pairs are typically highly dissociated, leading to the formation of free sulfonate anions and hydrated potassium cations.

Counterion Effects on Product Properties

The choice of potassium as the counterion significantly influences the properties of the final product compared to other alkali metal counterions. Potassium hydroxide neutralization results in enhanced solubility characteristics compared to sodium or lithium counterparts [17]. The larger ionic radius of potassium (1.33 Å) compared to sodium (0.95 Å) leads to weaker electrostatic interactions with the sulfonate groups, resulting in higher degrees of dissociation in aqueous solutions.

The potassium counterion also influences the thermal stability of the final product. Potassium sulfonates generally exhibit higher thermal stability compared to their sodium analogs due to the lower lattice energy associated with the larger potassium cation [18]. This enhanced thermal stability is particularly important for applications requiring elevated temperature processing or storage conditions.

The hygroscopic nature of potassium-containing salts affects the moisture absorption characteristics of the final product [17]. Potassium;formaldehyde;naphthalene-2-sulfonate typically exhibits higher moisture absorption compared to sodium-based analogs, which can influence storage requirements and processing conditions. The hygroscopic behavior must be carefully managed to prevent agglomeration and maintain product quality during storage and handling.

Stoichiometric Control and pH Management

Precise stoichiometric control during the neutralization process is essential for achieving the desired product properties. The neutralization reaction requires careful monitoring of the acid-to-base ratio to ensure complete conversion of all sulfonic acid groups [14]. Incomplete neutralization can result in residual acidity, which can lead to stability issues and affect the performance characteristics of the final product.

The pH of the neutralization reaction mixture provides a critical control parameter for monitoring the progress of the reaction. The endpoint of neutralization can be determined through pH measurement, with the equivalence point occurring at approximately pH 7 for the strong acid-strong base reaction [14]. However, the presence of the polymeric backbone can influence the exact pH at the equivalence point due to buffering effects and the polyelectrolyte nature of the product.

The neutralization process typically involves the gradual addition of potassium hydroxide solution to the acidic polymer concentrate while maintaining careful temperature control. The exothermic nature of the reaction requires cooling to prevent excessive temperature rises, which could lead to product degradation or uncontrolled reactions [19]. The heat generated during neutralization must be efficiently removed to maintain optimal reaction conditions.

Process Optimization and Scale-Up Considerations

The neutralization process must be carefully optimized for industrial-scale production to ensure consistent product quality and process efficiency. The rate of potassium hydroxide addition represents a critical parameter that influences both the reaction temperature and the final product properties [19]. Too rapid addition can lead to local overheating and the formation of poorly neutralized regions, while excessive slow addition can result in incomplete conversion and extended process times.

The concentration of the potassium hydroxide solution affects both the reaction kinetics and the final product characteristics. Higher concentrations lead to more rapid neutralization but can also result in localized pH spikes that may affect the polymer structure [14]. The optimal concentration typically ranges from 14% to 20% by weight, providing a balance between reaction rate and process control.

Advanced process control systems employ real-time pH monitoring and automated reagent dosing to maintain optimal neutralization conditions [19]. These systems can adjust the addition rate of potassium hydroxide based on the measured pH and temperature, ensuring consistent product quality while maximizing process efficiency. The implementation of such control systems has enabled the production of high-quality potassium;formaldehyde;naphthalene-2-sulfonate products with minimal batch-to-batch variation.

Industrial-Scale Production Optimization

The industrial production of potassium;formaldehyde;naphthalene-2-sulfonate requires sophisticated process integration and optimization strategies to achieve economic viability while maintaining high product quality. The complex nature of the synthesis pathway, involving multiple reaction steps with different optimal conditions, necessitates careful process design and control.

Process Integration and Heat Management

Industrial-scale production requires effective integration of the three primary reaction steps: sulfonation, formaldehyde condensation, and neutralization. Each step has distinct temperature and pH requirements, necessitating careful thermal management throughout the process. The sulfonation reaction typically operates at temperatures between 150°C and 165°C, while the formaldehyde condensation is conducted at lower temperatures (60°C to 100°C) to prevent runaway reactions [5] [12].

Heat integration strategies play a crucial role in process optimization. The exothermic nature of all three reaction steps provides opportunities for heat recovery and energy efficiency improvements [20]. The heat generated during sulfonation can be partially recovered for preheating feedstreams or maintaining reaction temperatures in subsequent steps. Similarly, the heat from neutralization can be utilized for process heating requirements, reducing overall energy consumption.

Advanced reactor designs have been developed specifically for industrial-scale sulfonation processes. Falling film reactors have become the preferred technology for large-scale operations due to their excellent heat transfer characteristics and ability to handle highly exothermic reactions [6]. These reactors feature vertical tubes with thin films of reactants flowing downward, providing large surface areas for heat transfer and enabling precise temperature control.

Quality Control and Product Specifications

Industrial production requires rigorous quality control measures to ensure consistent product specifications. The molecular weight distribution of the formaldehyde condensation products significantly affects the performance characteristics of the final product [8]. Analytical techniques such as gel permeation chromatography and nuclear magnetic resonance spectroscopy are employed to monitor the polymer structure and ensure compliance with specifications.

The degree of sulfonation represents another critical quality parameter that must be carefully controlled. Incomplete sulfonation can result in reduced solubility and performance characteristics, while excessive sulfonation can lead to the formation of disulfonic acid byproducts that affect product purity [21]. Analytical methods such as ion chromatography and titration are used to determine the sulfonic acid content and ensure complete conversion.

The neutralization degree must be precisely controlled to achieve the desired pH and minimize residual acidity [14]. Incomplete neutralization can lead to stability issues and affect the performance of the final product in applications. Advanced analytical techniques, including potentiometric titration and ion-selective electrode measurements, are employed to monitor the neutralization process and ensure complete conversion.

Environmental Considerations and Waste Management

Industrial production of potassium;formaldehyde;naphthalene-2-sulfonate generates various waste streams that require careful management. The sulfonation process produces dilute sulfuric acid streams that must be concentrated and recycled or neutralized for disposal [19]. Advanced process designs incorporate acid recovery systems to minimize waste generation and reduce raw material consumption.

The formaldehyde condensation step can produce organic byproducts and unreacted formaldehyde that require treatment before disposal. Vapor treatment systems are employed to capture and destroy formaldehyde emissions, while liquid waste streams are treated through biological or chemical oxidation processes [20]. The implementation of these treatment systems ensures compliance with environmental regulations while minimizing the environmental impact of the production process.

Water management represents a significant consideration in industrial production. The process requires substantial quantities of water for reaction dilution, cooling, and cleaning operations [19]. Water recycling systems are implemented to minimize freshwater consumption and reduce wastewater generation. These systems typically include treatment processes such as reverse osmosis, ion exchange, and biological treatment to enable water reuse.

Economic Optimization and Process Efficiency

The economic viability of industrial-scale production depends on optimizing multiple factors including raw material costs, energy consumption, and capital investment. The cost of raw materials, particularly naphthalene and sulfuric acid, represents a significant portion of the total production cost [21]. Procurement strategies that ensure stable supply chains and minimize price volatility are essential for maintaining economic competitiveness.

Energy optimization strategies focus on minimizing heating and cooling requirements while maintaining optimal reaction conditions. Heat integration, as discussed previously, provides significant opportunities for energy cost reduction. Additionally, the implementation of advanced process control systems can reduce energy consumption by maintaining optimal operating conditions and minimizing the need for reprocessing [12].

Capital investment optimization involves selecting appropriate equipment sizes and configurations to minimize both initial investment and operating costs. The use of modular process designs enables phased capacity expansion and provides flexibility to respond to market demand changes [6]. Additionally, the selection of materials of construction must balance corrosion resistance requirements with cost considerations, particularly for equipment handling sulfuric acid and other corrosive materials.

GHS Hazard Statements

H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).